molecular formula C10H11NO2 B8499524 2-(Propanoylamino)benzaldehyde

2-(Propanoylamino)benzaldehyde

Cat. No. B8499524
M. Wt: 177.20 g/mol
InChI Key: MTHWOUKDPVLAGB-UHFFFAOYSA-N
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Patent
US08354403B2

Procedure details

A mixture of the title compound from Step A (1.4 g, 7.9 mmol) and 2M ammonia in methanol (40 ml, 80 mmol) was heated at 80° C. in a flask stoppered with a septa and vented with a 21 gauge needle, overnight. The mixture was cooled and evaporated to afford the title compound 1.39 g (100%). 1H NMR (CDCl3): 1.50 (t, J 7.6 Hz, 3H), 3.19 (q, J 7.6 Hz, 2H), 7.60 (d, J 7.4 Hz, 1H), 7.90 (m, 2H), 7.99 (d, J 8.5 Hz, 1H), 9.37 (d, J 8.5 Hz, 1H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][C:10](=O)[CH2:11][CH3:12])=O.[NH3:14].CO>>[CH2:11]([C:10]1[N:14]=[CH:1][C:3]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:9]=1)[CH3:12]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C(=O)C1=C(C=CC=C1)NC(CC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
vented with a 21 gauge needle, overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC2=CC=CC=C2C=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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